molecular formula C12H15NO5 B2814435 Ethyl [(2,5-dimethoxyphenyl)amino](oxo)acetate CAS No. 24439-41-6

Ethyl [(2,5-dimethoxyphenyl)amino](oxo)acetate

Cat. No.: B2814435
CAS No.: 24439-41-6
M. Wt: 253.254
InChI Key: SHYSRMYJEHNUIV-UHFFFAOYSA-N
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Description

Ethyl (2,5-dimethoxyphenyl)aminoacetate is a synthetic organic compound characterized by a central oxoacetate backbone substituted with an ethyl ester and a 2,5-dimethoxyphenylamino group. The 2,5-dimethoxy substitution pattern on the phenyl ring is notable for its electronic and steric effects, which influence both synthetic reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(2,5-dimethoxyanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-9-7-8(16-2)5-6-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYSRMYJEHNUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,5-dimethoxyphenyl)aminoacetate typically involves the reaction of 2,5-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Ethyl (2,5-dimethoxyphenyl)aminoacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,5-dimethoxyphenyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylamino esters.

Scientific Research Applications

Ethyl (2,5-dimethoxyphenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2,5-dimethoxyphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of methoxy groups and the ester functionality contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on the position and number of methoxy groups on the phenyl ring, as well as the nature of the ester group. Key structural analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Biological Activity Reference ID
Ethyl (2,5-dimethoxyphenyl)aminoacetate 2,5-dimethoxy C₁₂H₁₅NO₅ 253.25* Kinase inhibition (hypothesized)
Ethyl (2-methoxyphenyl)aminoacetate 2-methoxy C₁₁H₁₃NO₄ 223.23 Not reported
Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate 2,6-dimethoxy C₁₂H₁₅NO₅ 253.25 Not reported
6-[(2,5-Dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2-amine 2,5-dimethoxy (pyrido core) C₂₁H₂₂N₄O₂ 362.43 Tyrosine kinase inhibition (PDGFr/FGFr)
Ethyl N-(2-chloroacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate 3,5-dimethoxy C₁₄H₁₇ClNO₅ 316.2 Antioxidant (IL-6/Nrf2 pathway)

Key Structural Differences:

  • Methoxy Group Positioning : The 2,5-dimethoxy substitution (target compound) provides a distinct electronic profile compared to 3,5-dimethoxy () or 2,6-dimethoxy () analogs. The para-methoxy group in 2,5-substituted derivatives may enhance resonance stabilization, affecting binding to biological targets .

Physicochemical and Analytical Data

  • Exact Mass : Ethyl 2-(2,5-dimethoxyphenyl)acetate (a related compound) has an exact mass of 224.1273 .
  • Analytical Methods: Ethyl (2-methoxyphenyl)aminoacetate () is characterized via LCMS, GCMS, NMR, and FTIR, ensuring high purity (>95%) for pharmacological studies .

Biological Activity

Ethyl (2,5-dimethoxyphenyl)aminoacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

Ethyl (2,5-dimethoxyphenyl)aminoacetate has the molecular formula C12H15NO5C_{12}H_{15}NO_5. Its structure includes:

  • An ethyl ester group
  • A dimethoxyphenyl group
  • An amino group attached to an oxoacetate moiety

These structural features contribute to its chemical reactivity and biological activity.

The biological activity of Ethyl (2,5-dimethoxyphenyl)aminoacetate is primarily attributed to its interactions with various molecular targets. The compound can act as both a nucleophile and an electrophile , which allows it to participate in several biochemical pathways. Its potential mechanisms include:

  • Enzyme Inhibition: Interacting with enzymes involved in metabolic processes.
  • Receptor Modulation: Binding to specific receptors, potentially altering signal transduction pathways.

Antimicrobial Activity

Research indicates that Ethyl (2,5-dimethoxyphenyl)aminoacetate exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, suggesting its utility as a potential therapeutic agent in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Synthesis Methods

The synthesis of Ethyl (2,5-dimethoxyphenyl)aminoacetate typically involves the reaction of 2,5-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The general steps include:

  • Preparation of Reactants: Combining 2,5-dimethoxyaniline with ethyl oxalyl chloride.
  • Reaction Conditions: Maintaining appropriate temperature and pH to facilitate reaction.
  • Purification: Utilizing recrystallization and chromatography techniques to isolate the pure compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethyl (2,5-dimethoxyphenyl)aminoacetate:

  • Antimicrobial Efficacy:
    • A study demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with effectiveness comparable to standard antibiotics .
  • Anticancer Activity:
    • In vitro experiments showed that Ethyl (2,5-dimethoxyphenyl)aminoacetate could reduce cell viability in various cancer cell lines by inducing apoptosis .
  • Mechanistic Insights:
    • Molecular docking studies suggested that the compound interacts with key enzymes involved in cancer metabolism, providing insights into its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Ethyl (2,5-dimethoxyphenyl)aminoacetate, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Ethyl (3,4-dimethoxyphenyl)(oxo)acetateSimilar dimethoxyphenyl structureDifferent positioning of methoxy groups
Ethyl (5-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetateContains a phthalazinyl moietyDistinct ring structure affecting reactivity
Ethyl (dibenzylamino)(oxo)acetateFeatures dibenzyl substitutionUnique substitution pattern enhancing solubility

Ethyl (2,5-dimethoxyphenyl)aminoacetate stands out due to its specific combination of functional groups that confer distinct chemical reactivity and potential biological activity.

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